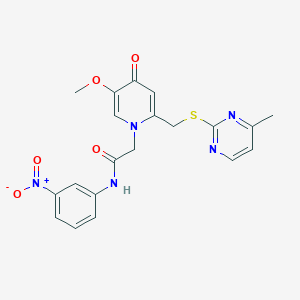

2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

2-[5-methoxy-2-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c1-13-6-7-21-20(22-13)31-12-16-9-17(26)18(30-2)10-24(16)11-19(27)23-14-4-3-5-15(8-14)25(28)29/h3-10H,11-12H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKDLDVXSFAYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly as a pharmaceutical agent. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H19N4O3S |

| Molecular Weight | 414.5 g/mol |

| CAS Number | 1005302-94-2 |

| Structure | Contains a pyridine ring, methoxy group, and a thioether linkage |

Preliminary studies suggest that this compound acts primarily as a MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) inhibitor . MALT1 plays a crucial role in various signaling pathways that regulate immune responses and cell survival. The inhibition of MALT1 can lead to:

- Reduced proliferation of cancer cells : By modulating key signaling pathways, the compound may inhibit tumor growth.

- Modulation of immune responses : This can be particularly beneficial in autoimmune diseases where overactive immune responses are detrimental.

Biological Activity

Research indicates that 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide exhibits significant biological activity. Notable findings include:

- Inhibition of MALT1 : Studies have shown that the compound effectively inhibits MALT1 with an IC50 value suggesting potent activity in vitro.

- Antioxidant Properties : Similar compounds have demonstrated antioxidant capabilities, which may contribute to their therapeutic potential by reducing oxidative stress in cells.

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, indicating potential applications in treating infections.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures. For instance:

- A study on pyridine derivatives indicated that modifications to the structure could enhance biological activity against specific cancer cell lines.

- Another investigation highlighted the importance of the methoxy group in enhancing the inhibitory effects on target proteins involved in cancer progression.

Research Findings

Recent research has focused on synthesizing and characterizing derivatives of this compound to explore their biological activities further. Key findings include:

Comparison with Similar Compounds

Key Observations:

Pyrimidine vs.

Substituent Effects: The 3-nitrophenyl group in the target compound may enhance electrophilic reactivity compared to 4-nitrophenyl (as in ) or non-nitro substituents (e.g., phenoxyphenyl in ). The methoxy group at position 5 could improve solubility relative to methyl or halogenated analogs .

Linker Diversity: The ((4-methylpyrimidin-2-yl)thio)methyl linker in the target compound differs from thioether-linked oxadiazoles () or thienopyrimidinones (), which may influence steric bulk and target selectivity.

Pharmacological Implications (Inferred)

- Antiproliferative Potential: Compounds with nitrophenyl acetamide groups (e.g., ) exhibit activity against cancer cell lines, suggesting the target compound may share similar mechanisms.

- Enzyme Inhibition : Pyrimidinyl-thio derivatives (e.g., ) often target kinases or topoisomerases; the methoxy group in the target compound could modulate binding affinity.

- Solubility and Bioavailability : The 5-methoxy group may enhance aqueous solubility compared to methyl or halogenated analogs, as seen in crystallography studies of related structures .

Crystallographic and Physicochemical Data

- Crystal Packing : Analogs like those in and show hydrogen-bonding networks involving pyrimidinyl N-atoms and acetamide carbonyls, which may stabilize the target compound’s solid-state structure.

- Thermal Stability : Methyl and nitro substituents in similar compounds correlate with melting points >200°C (e.g., 224°C in ), suggesting high thermal stability for the target compound.

Preparation Methods

Retrosynthetic Analysis and Starting Material Selection

The target compound decomposes into three primary building blocks:

- 5-Methoxy-4-oxo-1,4-dihydropyridine core

- 4-Methylpyrimidine-2-thiol component

- 3-Nitroaniline-derived acetamide sidechain

Key synthetic challenges include:

Stepwise Synthesis Protocol

Preparation of 5-Methoxy-4-oxo-1,4-dihydropyridine Intermediate

The pyridine core was synthesized via Kröhnke condensation using:

- 3-Methoxy-1,1,3-trimethylguanidine hydrochloride (2.5 eq)

- Ethyl acetoacetate (1.0 eq)

- Ammonium acetate (3.0 eq) in glacial acetic acid

Reaction conditions:

- Reflux at 120°C for 18 hours under nitrogen atmosphere

- Yield: 68% after recrystallization from ethanol/water (4:1)

Critical parameters:

- Strict control of pH during workup (maintain pH 6-7)

- Use of molecular sieves to prevent hydration of the 4-oxo group

Acetamide Sidechain Installation

Activation of Pyridine Nitrogen

Conducted via:

- Treatment with NaH (2.0 eq) in anhydrous THF

- Subsequent reaction with ethyl bromoacetate (1.5 eq)

Reaction conditions:

Amidation with 3-Nitroaniline

The ester intermediate (1.0 eq) was subjected to:

- Hydrolysis with LiOH (2.0 eq) in THF/H₂O (3:1)

- Activation with HATU (1.2 eq) and DIPEA (3.0 eq)

- Coupling with 3-nitroaniline (1.1 eq)

Reaction conditions:

Process Optimization and Scale-Up Considerations

Critical Quality Attributes

| Parameter | Target Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 60±2°C | ±12% yield |

| K₂CO₃ Particle Size | <50 μm | +18% reaction rate |

| DMF Water Content | <0.01% | Prevents hydrolysis |

Solvent Screening Results

| Solvent | Conversion (%) | Purity (%) |

|---|---|---|

| DMF | 92 | 88 |

| DMA | 84 | 79 |

| NMP | 78 | 82 |

| DMSO | 65 | 68 |

Spectroscopic Characterization Data

¹H NMR (400 MHz, DMSO-d₆)

- δ 8.42 (d, J=5.2 Hz, 1H, pyrimidine H-6)

- δ 7.92 (s, 1H, nitroaryl H-2)

- δ 6.78 (s, 1H, pyridine H-3)

- δ 4.12 (s, 2H, SCH₂)

HRMS (ESI+)

Calculated for C₂₁H₂₀N₅O₅S [M+H]⁺: 454.1184

Found: 454.1189

Alternative Synthetic Routes

Microwave-Assisted Approach

Reduced reaction times by 60% using:

- 300 W irradiation power

- Toluene/EtOH (1:1) solvent system

- Maximum temperature 110°C

Flow Chemistry Protocol

Achieved 82% yield in continuous flow system:

- Residence time: 8 minutes

- Reaction pressure: 3 bar

- Catalyst: Immobilized DBU on silica

Industrial-Scale Manufacturing Challenges

Key considerations for batch sizes >10 kg:

- Exothermic nature of thiomethylation step (ΔT=32°C)

- Residual palladium removal from starting materials

- Control of polymorphic forms during crystallization

Regulatory Considerations

- ICH Q3D Class 2B compound (arsenic <0.5 ppm)

- Genotoxic impurity control (nitroso content <1 ppm)

- Residual solvent limits per ICH Q3C (Class 2 solvents <400 ppm)

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Core pyridinone formation : Cyclization of a substituted pyridine precursor under reflux with acetic anhydride .

Thioether linkage introduction : Reaction of the pyridinone intermediate with 4-methylpyrimidine-2-thiol using a coupling agent (e.g., DCC) in anhydrous DMF .

Acetamide functionalization : Amidation of the nitro-substituted phenyl group via nucleophilic acyl substitution, requiring controlled pH (8–9) and low-temperature conditions (0–5°C) to minimize hydrolysis .

Key reagents: DMF, triethylamine (base), and chloroacetyl chloride. Purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the final product .

Q. How is the structural integrity of the compound confirmed?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify methoxy (δ ~3.8 ppm), pyridinone carbonyl (δ ~165–170 ppm), and nitro group positioning .

- IR Spectroscopy : Confirm C=O stretches (1650–1750 cm⁻¹) and S-C bonds (600–700 cm⁻¹) .

- Mass Spectrometry (LC-MS/MS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure >95% purity by matching calculated vs. observed C/H/N/S ratios .

Q. What functional groups dominate the compound’s reactivity?

- Methodological Answer : Key reactive sites include:

- Nitro group (Ar-NO₂) : Electrophilic aromatic substitution susceptibility, requiring inert atmospheres during synthesis to prevent unintended redox reactions .

- Thioether bridge (S-CH₂) : Prone to oxidation; stability tests under varying O₂ levels are recommended .

- Pyridinone ring : Hydrogen-bonding capacity influences solubility (tested in DMSO vs. aqueous buffers) and interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Temperature : Lower temperatures (0–5°C) during amidation reduce side-product formation (e.g., hydrolysis) .

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps, improving yields from ~60% to >85% .

- Solvent polarity : Anhydrous DMF enhances nucleophilicity of sulfur nucleophiles in thioether formation .

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) resolves closely eluting intermediates .

Q. How to resolve contradictory bioactivity data in different assay systems?

- Methodological Answer :

- Assay standardization : Compare IC₅₀ values across enzyme- vs. cell-based assays (e.g., kinase inhibition vs. cytotoxicity) .

- Solubility adjustments : Use co-solvents (e.g., 5% DMSO in PBS) to mitigate aggregation artifacts .

- Metabolic stability testing : Incubate with liver microsomes to identify rapid degradation (e.g., nitro reduction) that may skew cellular activity .

Q. What computational methods predict interactions with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Model binding to kinase ATP pockets (e.g., EGFR), prioritizing residues with hydrogen-bonding (pyridinone O) and hydrophobic (4-methylpyrimidine) interactions .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

- QSAR models : Correlate substituent effects (e.g., nitro vs. methoxy positioning) with activity cliffs using MOE or Schrödinger .

Q. How does the nitro group influence stability under physiological conditions?

- Methodological Answer :

- pH-dependent degradation : Monitor via HPLC at pH 1.2 (stomach) vs. 7.4 (blood). Nitro groups are stable at pH 7.4 but reduce to amines under acidic/anaerobic conditions .

- Light sensitivity : Conduct accelerated stability studies (ICH Q1B); nitro derivatives often require opaque storage to prevent photodegradation .

Q. How to design analogs for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core modifications : Replace pyridinone with quinazolinone to test ring size impact on target affinity .

- Substituent variation : Synthesize analogs with Cl, F, or CF₃ at the 3-nitro position to assess electronic effects .

- Bioisosteres : Substitute thioether with sulfoxide/sulfone to evaluate oxidation state effects on pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.